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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrrolidine

Cat. No.: B1142111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 2-
(trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of interest in medicinal

chemistry and drug development. Due to its structural features, this molecule is a valuable

building block in the synthesis of novel therapeutic agents. This document aims to consolidate

the known spectroscopic and physical data, alongside outlining the general experimental

protocols for their acquisition.

Physicochemical Properties
2-(Trifluoromethyl)pyrrolidine is a colorless to pale yellow liquid. A summary of its key

physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-(Trifluoromethyl)pyrrolidine
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Property Value Reference

Molecular Formula C₅H₈F₃N [1]

Molecular Weight 139.12 g/mol [1]

Boiling Point 104-106 °C

Density 1.210 g/mL at 25 °C

Refractive Index (n20/D) 1.379

CAS Number 109074-67-1

Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield specific,

publicly available quantitative spectroscopic data (NMR, IR, MS) for 2-
(trifluoromethyl)pyrrolidine. While numerous studies report the synthesis and spectroscopic

characterization of substituted 2-(trifluoromethyl)pyrrolidine derivatives, the detailed data for

the parent compound remains largely unpublished or inaccessible in public domains.

The following sections outline the expected spectral characteristics based on the structure of

the molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For 2-(trifluoromethyl)pyrrolidine, ¹H, ¹³C, and ¹⁹F NMR would provide critical

information.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on

the pyrrolidine ring due to spin-spin coupling. The proton at C2, being adjacent to the

trifluoromethyl group and the nitrogen atom, would likely appear as a downfield multiplet. The

protons on C3, C4, and C5 would also exhibit distinct signals, with their chemical shifts and

coupling patterns providing information about their chemical environment and stereochemical

relationships. The N-H proton would likely appear as a broad singlet, the chemical shift of

which would be dependent on solvent and concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethyl_pyrrolidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethyl_pyrrolidine
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five

carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a

quartet due to coupling with the three fluorine atoms. The C2 carbon, directly attached to the

CF₃ group, would also exhibit coupling to the fluorine atoms and would be significantly shifted

downfield. The signals for C3, C4, and C5 would appear at characteristic chemical shifts for a

saturated heterocyclic amine.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent

fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe

of the electronic environment of the CF₃ group. In studies of substituted 2-
(trifluoromethyl)pyrrolidines, ¹⁹F NMR is often used to determine diastereomeric ratios.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 2-(trifluoromethyl)pyrrolidine would be characterized by absorptions

corresponding to the various functional groups present in the molecule. Key expected

vibrational frequencies are listed in Table 2.

Table 2: Expected Infrared Absorption Bands for 2-(Trifluoromethyl)pyrrolidine

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300-3500 Medium, Broad

C-H Stretch (aliphatic) 2850-2960 Medium to Strong

C-F Stretch 1000-1400 Strong

C-N Stretch 1020-1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(trifluoromethyl)pyrrolidine, the electron ionization (EI) mass spectrum

would be expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern

would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) or other small

fragments from the pyrrolidine ring.
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Experimental Protocols
Detailed, specific experimental protocols for the spectroscopic analysis of 2-
(trifluoromethyl)pyrrolidine are not readily available in the public domain. However, the

following are general methodologies that would be employed.

NMR Spectroscopy
Sample Preparation: A solution of 2-(trifluoromethyl)pyrrolidine (typically 5-10 mg) is

prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for each

nucleus. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the

resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an

internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard for ¹⁹F.

IR Spectroscopy
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is typically recorded and

subtracted from the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are determined.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for generating ions.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a compound like 2-
(trifluoromethyl)pyrrolidine is depicted in the following diagram.
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Caption: General workflow from sample synthesis to structural confirmation using various

spectroscopic techniques.

Conclusion
While 2-(trifluoromethyl)pyrrolidine is a commercially available and synthetically useful

molecule, a comprehensive and publicly accessible dataset of its primary spectroscopic data is

currently lacking. The information provided in this guide is based on the known physical

properties and the expected spectroscopic behavior derived from its chemical structure and

data from analogous compounds. Researchers and scientists requiring definitive spectroscopic

data are encouraged to perform their own analyses following the general protocols outlined

herein. The availability of such data in the public domain would be a valuable resource for the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Trifluoromethyl)pyrrolidine: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1142111#spectroscopic-data-nmr-ir-ms-of-2-
trifluoromethyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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